molecular formula C14H18N6O4S B11256606 ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate

Cat. No.: B11256606
M. Wt: 366.40 g/mol
InChI Key: FHGVATVLQJUMFF-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate typically involves multiple steps. The reaction conditions often require the use of organic solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols .

Mechanism of Action

The mechanism of action of ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18N6O4S

Molecular Weight

366.40 g/mol

IUPAC Name

ethyl 5-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C14H18N6O4S/c1-2-24-13(21)11-10-12(18-17-11)25(22,23)20-8-6-19(7-9-20)14-15-4-3-5-16-14/h3-5,10H,2,6-9H2,1H3,(H,17,18)

InChI Key

FHGVATVLQJUMFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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